(3-Hydroxypropyl)triphenylphosphonium bromide

Catalog No.
S3353947
CAS No.
51860-45-8
M.F
C21H22BrOP
M. Wt
401.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Hydroxypropyl)triphenylphosphonium bromide

CAS Number

51860-45-8

Product Name

(3-Hydroxypropyl)triphenylphosphonium bromide

IUPAC Name

3-hydroxypropyl(triphenyl)phosphanium;bromide

Molecular Formula

C21H22BrOP

Molecular Weight

401.3 g/mol

InChI

InChI=1S/C21H22OP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1

InChI Key

AHYDCPUKEAXCKZ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Biochemistry

  • Mitochondrial probe: TPP bromide accumulates in mitochondria, the cell's powerhouses. Due to its positive charge, it is attracted to the negatively charged mitochondrial membrane. This property allows researchers to use TPP bromide to study mitochondrial function, morphology, and dynamics [].

Nanotechnology

  • Drug delivery: TPP bromide can be attached to various molecules, including drugs. The positive charge of TPP bromide helps the delivery system penetrate cell membranes, potentially improving drug delivery efficiency [].

(3-Hydroxypropyl)triphenylphosphonium bromide is a quaternary ammonium salt characterized by its triphenylphosphonium cation and a hydroxypropyl group. Its molecular formula is C21H22BrOPC_{21}H_{22}BrOP, and it has a molecular weight of approximately 401.28 g/mol. This compound is known for its role in organic synthesis, particularly as a reagent in various

, notably:

  • Formation of Phosphonium Ylides: This compound can react with strong bases to generate phosphonium ylides, which are useful in the synthesis of alkenes through the Wittig reaction.
  • Nucleophilic Substitution Reactions: The bromide ion can be displaced by nucleophiles, facilitating the introduction of various functional groups into organic molecules.
  • Hydrolysis: Under certain conditions, the hydroxypropyl group may undergo hydrolysis, leading to the release of triphenylphosphine oxide and other products.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .

The biological activity of (3-hydroxypropyl)triphenylphosphonium bromide has been explored in various studies. It exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy. Additionally, its ability to penetrate cellular membranes due to the lipophilic nature of the triphenylphosphonium moiety makes it a candidate for drug delivery systems targeting mitochondria .

Synthesis of (3-hydroxypropyl)triphenylphosphonium bromide typically involves:

  • Alkylation of Triphenylphosphine: Triphenylphosphine is reacted with 3-bromopropanol in the presence of a base to form the corresponding phosphonium salt.
  • Quaternization: The resulting phosphine is then treated with an appropriate halide (e.g., bromide) to yield the final product.

These methods allow for relatively straightforward synthesis, making it accessible for laboratory use .

(3-Hydroxypropyl)triphenylphosphonium BromideHydroxypropyl group enhances biological activityOrganic synthesis, drug deliveryTriphenylphosphineNo alkyl substituentGeneral reagent in organic chemistryBenzyltriphenylphosphonium ChlorideBenzyl groupOrganic synthesisOctadecyltriphenylphosphonium BromideLonger alkyl chainEnhanced membrane targeting

The unique combination of properties provided by the hydroxypropyl group allows (3-hydroxypropyl)triphenylphosphonium bromide to serve specialized roles in both chemical synthesis and biological applications that are not fully replicated by its analogs .

Studies on interaction mechanisms involving (3-hydroxypropyl)triphenylphosphonium bromide have revealed its capacity to interact with various biological molecules. For instance:

  • Cell Membrane Interaction: The lipophilic nature allows it to integrate into lipid membranes, affecting membrane potential and cellular respiration.
  • Mitochondrial Targeting: Due to its positive charge and hydrophobic character, it preferentially accumulates in mitochondria, making it useful for studying mitochondrial dynamics and function .

Several compounds are structurally or functionally similar to (3-hydroxypropyl)triphenylphosphonium bromide. These include:

  • Triphenylphosphine: A simpler phosphine compound without the hydroxypropyl group; used extensively as a reagent but lacks some biological targeting properties.
  • Benzyltriphenylphosphonium Chloride: Similar in structure but contains a benzyl group instead of hydroxypropyl; used in similar synthetic applications.
  • Octadecyltriphenylphosphonium Bromide: Contains a longer alkyl chain which enhances lipophilicity and membrane penetration compared to (3-hydroxypropyl)triphenylphosphonium bromide.

Comparison Table

CompoundStructure Features

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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